molecular formula C10H8N2O2 B13665580 2-(2-Hydroxyphenyl)pyrimidin-5-ol

2-(2-Hydroxyphenyl)pyrimidin-5-ol

Cat. No.: B13665580
M. Wt: 188.18 g/mol
InChI Key: WCHCUPRDWCZDOA-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)pyrimidin-5-ol is a heterocyclic compound that contains both pyrimidine and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)pyrimidin-5-ol typically involves the reaction of 3-benzoyl chromones with benzamidines through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement . This method is versatile and allows for the functionalization of the pyrimidine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)pyrimidin-5-ol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Hydroxyphenyl)pyrimidin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)pyrimidin-5-ol involves its interaction with various molecular targets. For example, its anti-inflammatory effects are attributed to the inhibition of prostaglandin E2 (PGE2) production by cyclooxygenase (COX) enzymes . This compound may also interact with other enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenyl)pyrimidin-2-ol
  • 2-(2-Hydroxyphenyl)pyrimidin-4-ol
  • 2-(2-Hydroxyphenyl)pyrimidin-6-ol

Uniqueness

2-(2-Hydroxyphenyl)pyrimidin-5-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

2-(2-hydroxyphenyl)pyrimidin-5-ol

InChI

InChI=1S/C10H8N2O2/c13-7-5-11-10(12-6-7)8-3-1-2-4-9(8)14/h1-6,13-14H

InChI Key

WCHCUPRDWCZDOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=N2)O)O

Origin of Product

United States

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